(-)-Borneol

Beschreibung

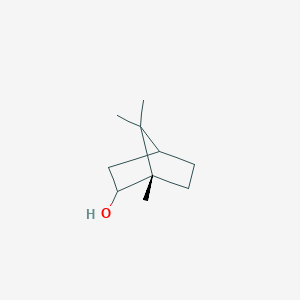

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGKSKDOIYIVQL-QXFUBDJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Record name | BORNEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022035 | |

| Record name | [(1S)-endo]-(-)-Borneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes., White translucent solid; [Hawley], Solid; [Merck Index] Chunks or powder; [Alfa Aesar MSDS], Solid, White to off-white crystals; piney camphoraceous aroma | |

| Record name | BORNEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borneol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-Borneol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10976 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (-)-Borneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Borneol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

212 °C, 210.00 to 212.00 °C. @ 779.00 mm Hg | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Borneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

150 °F (60 °C) /closed cup/ | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 738 mg/L at 25 °C, Slightly soluble in propylene glycol, Soluble in alcohol and ether, Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils, Soluble (in ethanol) | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Borneol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1384/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Leaves from ligroin; MP 206 °C; BP 213 °C; density: 1.011 g/cu cm at 20 °C. Insoluble in water; very soluble in ethanol, ether, benzene /Borneol, (+/-)-/ | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg], 5.02X10-2 mm Hg at 25 °C | |

| Record name | Borneol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to off-white crystals, White translucent lumps | |

CAS No. |

507-70-0, 464-45-9 | |

| Record name | BORNEOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Borneol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Borneol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1S,2R,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [(1S)-endo]-(-)-Borneol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S-endo)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-borneol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORNEOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y84986J9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Borneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C, Hexanogal plates from petroleum ether; melting point: 204 °C; boiling point: 210 °C at 779 mm Hg /L-Borneol/, 210 - 215 °C | |

| Record name | BORNEOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/946 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (-)-Borneol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(-)-Borneol chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, and physicochemical and biological properties of (-)-Borneol. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Identification

This compound, a bicyclic monoterpene alcohol, is the naturally occurring levorotatory enantiomer of borneol. Its rigid bicyclo[2.2.1]heptane skeleton with a hydroxyl group at the C2 position in the endo configuration is a key feature of its chemical architecture. It is systematically named (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.[1]

Key Identifiers:

| Identifier | Value |

| IUPAC Name | (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol[1] |

| CAS Number | 464-45-9[2][3] |

| Molecular Formula | C₁₀H₁₈O[2][3] |

| Molecular Weight | 154.25 g/mol [2][4] |

| InChI Key | DTGKSKDOIYIVQL-NQMVMOMDSA-N[5] |

| SMILES | CC1(C)[C@@H]2CC[C@]1(C)--INVALID-LINK--C2[5] |

Physicochemical Properties

This compound is a white, crystalline solid with a characteristic camphor-like odor.[6][7] It is sparingly soluble in water but readily soluble in various organic solvents.

Table of Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White crystalline solid | [4][6] |

| Odor | Piney, camphor-like | [6][7] |

| Melting Point | 206-208 °C | [2][3] |

| Boiling Point | 210 °C | [2][3] |

| Solubility in Water | 0.74 g/L (at 25 °C) | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (DMF) | [1] |

| Specific Optical Rotation [α]D²⁰ | -35.3° (c=5 in ethanol) | [2][3] |

| Vapor Pressure | 33.5 mmHg (at 25 °C) | [2] |

| Flash Point | 65 °C (149 °F) | [3] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of several key signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties, primarily through its interaction with GABA receptors and modulation of inflammatory pathways in the central nervous system.

Table of Neuroprotective Activity:

| Target/Assay | Effect | Quantitative Data | Reference |

| GABA-A Receptor | Positive allosteric modulator | EC₅₀ = 237 µM | [1] |

This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA. This action contributes to its sedative and anxiolytic properties.

Experimental Protocol: Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

A detailed protocol for assessing the modulatory effects of this compound on GABA-A receptors is described in the study by Granger et al. (2005). The general steps are as follows:

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L).

-

Incubation: Injected oocytes are incubated to allow for receptor expression.

-

Electrophysiological Recording: A two-electrode voltage-clamp technique is used to measure GABA-activated currents in the presence and absence of this compound.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ of this compound for the potentiation of GABA-induced currents.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways such as NF-κB and MAPK.

Table of Anti-inflammatory Activity:

| Target/Assay | Effect | Quantitative Data | Reference |

| fMLF-induced human neutrophil chemotaxis | Inhibition | IC₅₀ = 5.8 ± 1.4 µM | [6] |

| fMLF-induced Ca²⁺ influx in neutrophils | Inhibition | - | [6] |

| Human neutrophil [Ca²⁺]i activation | Activation | EC₅₀ = 28.7 ± 2.6 µM | [6] |

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It prevents the degradation of IκBα, thereby retaining the NF-κB p65 subunit in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

-

Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulation: Cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a defined period (e.g., 30 minutes for phosphorylation studies).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα and p65. A loading control like β-actin or GAPDH is also probed.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]

Diagram: this compound Inhibition of the NF-κB Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Neutrophil Immunomodulatory Activity of this compound, a Major Component of Essential Oils Extracted from Grindelia squarrosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. origene.com [origene.com]

A Technical Guide to the Natural Sources of Enantiomerically Pure (-)-Borneol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary natural sources of enantiomerically pure (-)-borneol, a bicyclic monoterpenoid alcohol of significant interest in the pharmaceutical and fragrance industries. The document details the quantitative yields and purity of this compound from various plant species, outlines comprehensive experimental protocols for its extraction and purification, and illustrates its biosynthetic pathway.

Principal Natural Sources of this compound

This compound, also known as l-borneol, is found in a variety of plants, often as a component of their essential oils. While numerous plants contain borneol, only a select few are known to produce it in high enantiomeric purity. The most notable and commercially significant natural source of enantiomerically pure this compound is Blumea balsamifera (L.) DC., a perennial herb belonging to the Asteraceae family.[1][2]

Other plant species have also been reported to contain high enantiomeric purities of this compound, including certain species of Artemisia (such as Artemisia herba-alba), Origanum vulgare (oregano), and feverfew.[3] However, the concentration and enantiomeric excess in these sources can be highly variable depending on the specific chemotype, geographical origin, and harvesting time.

Quantitative Data Summary

The following table summarizes the quantitative data on the yield and purity of this compound from its primary natural source, Blumea balsamifera.

| Natural Source | Plant Part | Extraction Method | Yield of this compound in Volatiles (%) | Purity of this compound after Purification (%) | Reference |

| Blumea balsamifera (L.) DC. | Leaves | Improved Hydrodistillation (IHD) | 82 | 92 (after sublimation) | [1][4][5] |

| Blumea balsamifera (L.) DC. | Leaves | Hydrodistillation-Solvent Extraction (HDSE) | 45 | Not specified | [1][4][5] |

| Blumea balsamifera (L.) DC. | Leaves | Simultaneous Distillation and Extraction (SDE) | 44 | 98 (after silica gel column chromatography and recrystallization) | [1][2][4][5] |

| Blumea balsamifera (L.) DC. | Senescent Leaves | Not specified | 43.39 (in essential oil) | Not specified | [6][7] |

| Blumea balsamifera (L.) DC. | Mature Leaves (harvested in December) | Not specified | 35.22 (in essential oil) | Not specified | [6] |

Experimental Protocols

Extraction of this compound from Blumea balsamifera Leaves

a) Improved Hydrodistillation (IHD) - Solvent-Free Method [1][4][5]

This method is designed for the efficient, environmentally friendly extraction of crude this compound.

-

Apparatus: An improved hydrodistillation apparatus equipped with a vertical condenser tube.

-

Procedure:

-

Powdered leaves of Blumea balsamifera (e.g., 20 g, 40 mesh) are placed in a distillation flask.

-

Water is added to the flask.

-

The mixture is heated to boiling and distilled for a specified period (e.g., 30 minutes).

-

The volatiles, rich in this compound, are collected. This method yields a higher concentration of this compound in the initial extract compared to methods involving organic solvents.[1][4][5]

-

b) Simultaneous Distillation and Extraction (SDE) [2]

This method allows for the concurrent distillation and extraction of the volatile compounds.

-

Apparatus: A Clevenger-type apparatus modified for simultaneous distillation and extraction.

-

Procedure:

-

Fresh or dried leaves of Blumea balsamifera are subjected to hydrodistillation.

-

An organic solvent (e.g., n-hexane) is used in the extraction arm of the apparatus to continuously extract the volatile components from the distillate.

-

The process is carried out for a sufficient duration to ensure complete extraction.

-

Purification of this compound

Sublimation is an effective method for purifying crude this compound obtained from hydrodistillation.

-

Procedure:

-

The crude this compound (volatiles from IHD) is placed in an evaporating dish.

-

A funnel is inverted over the dish.

-

The dish is heated to a temperature range of 100-180°C for 10-40 minutes.

-

The this compound sublimes and crystallizes on the cooler, inner surface of the funnel.

-

The purified this compound crystals are then collected. A purity of 92% with a recovery of 96% has been reported using this method.[1][4][5]

-

b) Silica Gel Column Chromatography and Recrystallization [2]

This method can yield very high purity this compound.

-

Procedure:

-

The crude extract from SDE is concentrated.

-

The concentrate is subjected to silica gel column chromatography.

-

The column is eluted with a suitable solvent system to separate the this compound from other components.

-

The fractions containing this compound are collected and combined.

-

The combined fractions are concentrated, and the this compound is further purified by recrystallization from an appropriate solvent.

-

This process has been reported to yield this compound with a purity of 98%.[2]

-

Biosynthesis of this compound

The biosynthesis of borneol in plants occurs via the methylerythritol phosphate (MEP) pathway. The chirality of the final borneol product is determined by the stereospecificity of the bornyl diphosphate synthase (BPPS) enzyme.

Caption: Biosynthesis pathway of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of enantiomerically pure this compound from Blumea balsamifera.

Caption: General workflow for this compound extraction and purification.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biosynthesis of (-)-Borneol in Blumea balsamifera

Introduction

Blumea balsamifera (L.) DC., commonly known as Sambong or Ainaxiang, is a perennial herb belonging to the Asteraceae family, widely recognized in traditional medicine across Asia.[1][2][3][4] It is a primary natural source of L-borneol [this compound], a bicyclic monoterpenoid with significant therapeutic applications, including anti-inflammatory, analgesic, and antioxidant properties.[1][2][5] Furthermore, this compound is valued for its ability to enhance the absorption of other drugs.[1][2] Given its importance, understanding the biosynthetic pathway of this compound in B. balsamifera is crucial for optimizing its production through agricultural practices or metabolic engineering. This guide provides a comprehensive overview of the core biosynthetic pathway, key enzymes, quantitative data, and detailed experimental protocols.

The Biosynthesis Pathway of this compound

The formation of this compound in Blumea balsamifera begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two primary pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[1] Transcriptome analysis of B. balsamifera suggests that the unigenes of the MEP pathway are more highly expressed than those of the MVA pathway when stimulated with methyl jasmonate (MeJA), indicating the MEP pathway's primary role in monoterpene synthesis in this plant.[1][5][6]

The key steps in the biosynthesis of this compound from the central precursor, geranyl pyrophosphate (GPP), are as follows:

-

Formation of Geranyl Pyrophosphate (GPP): GPP, a ten-carbon molecule, is formed by the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase (GPS).

-

Cyclization to (-)-Bornyl Diphosphate: GPP is then converted to the bicyclic intermediate (-)-bornyl diphosphate. This crucial cyclization step is catalyzed by the key enzyme (-)-bornyl diphosphate synthase (BbTPS3) .[7] This enzyme is stereospecific, ensuring the production of the (-) enantiomer.

-

Dephosphorylation to this compound: In the final step, (-)-bornyl diphosphate is dephosphorylated to yield this compound.[7][8]

The overall pathway from GPP to this compound is a two-step enzymatic process, with the bornyl diphosphate synthase being the rate-limiting and stereochemistry-determining enzyme.

Pathway Diagram

Caption: Biosynthesis pathway of this compound from Geranyl Pyrophosphate.

Quantitative Data

Enzyme Kinetics

The key enzyme, (-)-bornyl diphosphate synthase (BbTPS3), has been identified and characterized from Blumea balsamifera. Its kinetic parameters for the substrate GPP have been determined.[7]

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Source |

| (-)-Bornyl Diphosphate Synthase (BbTPS3) | GPP | 4.93 ± 1.38 | 1.49 | [7] |

Concentration of this compound in Blumea balsamifera

The concentration of this compound in the leaves of B. balsamifera can be influenced by external factors such as elicitors. A study using methyl jasmonate (MeJA) demonstrated a significant increase in L-borneol accumulation.

| Treatment | Leaf Age | Duration (h) | This compound Concentration (mg·g-1 FW) | Source |

| Control | Young | 120 | Not specified, but significantly lower than treated | [1] |

| 1 mmol/L MeJA | Young | 120 | 3.043 | [1][6] |

| Control | Mature | 120 | Not specified, but significantly lower than treated | [1] |

| 1 mmol/L MeJA | Mature | 120 | 3.346 | [1][6] |

| Control | Old | 120 | Not specified, but significantly lower than treated | [1] |

| 1 mmol/L MeJA | Old | 120 | 2.044 | [1][6] |

| Untreated (for chirality determination) | Mixed | - | 4.80 ± 1.38 g·kg-1 | [9] |

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from B. balsamifera Leaves

This protocol outlines the extraction and analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Fresh or dried leaves of B. balsamifera

-

Ethyl acetate

-

Ball mill or grinder

-

Ultrasonic water bath

-

Centrifuge

-

0.22-μm membrane filter (polytetrafluoroethylene)

-

GC-MS system with a chiral column

Procedure:

-

Grind the leaf sample (e.g., 80 mg) into a fine powder using a ball mill.[9]

-

Suspend the powder in a suitable solvent (e.g., 1 mL of ethyl acetate).[9]

-

Perform sonication in an ultrasonic water bath for 60 minutes to facilitate extraction.[9]

-

Centrifuge the mixture at 13,000 × g for 10 minutes.[9]

-

Filter the supernatant through a 0.22-μm membrane filter.[9]

-

Analyze the filtrate using a GC-MS equipped with a chiral column to separate and quantify this compound and (+)-borneol.[9]

-

Use authentic standards of this compound and (+)-borneol to create a calibration curve for accurate quantification.[9]

Protocol 2: In Vitro Enzyme Activity Assay for (-)-Bornyl Diphosphate Synthase

This protocol describes a method to determine the activity of a purified or heterologously expressed bornyl diphosphate synthase.

Materials:

-

Purified BbTPS3 enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT)

-

Geranyl pyrophosphate (GPP) substrate

-

MgCl2

-

Alkaline phosphatase

-

Hexane

-

GC-MS system

Procedure:

-

Set up the reaction mixture containing the assay buffer, a known concentration of GPP, and MgCl2.

-

Initiate the reaction by adding the purified BbTPS3 enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.

-

To dephosphorylate the product (-)-bornyl diphosphate, add alkaline phosphatase and incubate further.

-

Stop the reaction and extract the resulting this compound with an equal volume of hexane.

-

Analyze the hexane layer by GC-MS to identify and quantify the this compound produced.

-

Calculate the enzyme activity based on the amount of product formed over time.

Experimental Workflow Diagram

Caption: Workflow for the extraction and analysis of this compound.

Regulatory Mechanisms and Gene Expression

Transcriptome analysis of B. balsamifera has revealed that the expression of several genes in the MEP pathway is upregulated upon treatment with methyl jasmonate (MeJA), a known elicitor of secondary metabolism in plants.[1] Key genes whose expression levels correlate with increased this compound production include:

-

DXS (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the first committed step of the MEP pathway.

-

DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): The second enzyme in the MEP pathway.

-

GPS (Geranyl Diphosphate Synthase): Catalyzes the formation of GPP.

Under 1 mmol/L MeJA treatment, the expression of DXR, DXS, and GPS genes showed a time-dependent increase, which corresponded with the accumulation of L-borneol.[1][2] This indicates that the regulation of precursor supply through the MEP pathway is a critical factor in the overall yield of this compound.

Conclusion

The biosynthesis of this compound in Blumea balsamifera is a well-defined pathway, with the MEP pathway supplying the GPP precursor and the stereospecific enzyme (-)-bornyl diphosphate synthase (BbTPS3) catalyzing the key cyclization step.[1][7] Quantitative analyses have provided insights into both enzyme kinetics and metabolite accumulation, highlighting opportunities for enhancing yield through elicitation or genetic modification. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in natural product chemistry, metabolic engineering, and drug development to further explore and exploit the therapeutic potential of this valuable monoterpenoid.

References

- 1. Transcriptome analysis revealed the role of moderate exogenous methyl jasmonate treatments in enhancing the metabolic pathway of L-borneol in the Blumea balsamifera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Transcriptome analysis revealed the role of moderate exogenous methyl jasmonate treatments in enhancing the metabolic pathway of L-borneol in the Blumea balsamifera [frontiersin.org]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of monoterpenes: demonstration of a geranyl pyrophosphate:(-)-bornyl pyrophosphate cyclase in soluble enzyme preparations from tansy (Tanacetum vulgare) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of (-)-bornyl diphosphate synthase from Blumea balsamifera and its application for this compound biosynthesis in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Pharmacological Properties of (-)-Borneol

Introduction

This compound is a bicyclic monoterpenoid alcohol derived from various medicinal plants, including Cinnamomum camphora and Blumea balsamifera. As a key component in Traditional Chinese Medicine (TCM) for over a millennium, it is recognized for its distinct aromatic properties and a wide array of therapeutic effects.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a particular focus on its mechanisms of action, quantitative efficacy, and relevant experimental methodologies. This document distinguishes between the isomers this compound (L-Borneol) and (+)-Borneol (D-Borneol) where data is available, noting that this compound often exhibits superior activity in enhancing drug penetration and neuroprotection.[3]

Enhancement of Drug Delivery Across Biological Barriers

One of the most significant pharmacological properties of this compound is its ability to act as a penetration enhancer, facilitating the transport of co-administered drugs across various physiological barriers, most notably the blood-brain barrier (BBB).[2][4][5] This "orifice-opening" effect, as described in TCM, is a reversible process that increases the bioavailability of drugs in target tissues like the central nervous system (CNS).[4][5]

Mechanism of Action at the Blood-Brain Barrier

This compound enhances BBB permeability through a multi-target mechanism involving the modulation of endothelial cell structures and transport systems.[4][5][6][7]

-

Modulation of Tight Junctions : It can transiently increase the space between endothelial cells, down-regulating the expression of tight junction proteins.[8]

-

Inhibition of Efflux Pumps : this compound inhibits the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for pumping xenobiotics out of the brain.[3][4][5] This inhibition allows for higher intracellular drug accumulation.

-

Alteration of Cell Membrane Lipids : Its lipophilic nature allows it to interact with and disrupt the ordered structure of the lipid bilayers in cell membranes, increasing their fluidity and permeability.[1][2]

-

Increased Pinocytosis : Evidence suggests borneol can increase the number and volume of pinocytotic vesicles, enhancing transcellular transport.[8]

-

Modulation of Vasodilatory Neurotransmitters : It has been found to modulate neurotransmitters like histamine and serotonin, which can influence cerebral blood flow and vascular permeability.[4][7][8]

Caption: Mechanism of this compound in enhancing Blood-Brain Barrier permeability.

Quantitative Data on Drug Delivery Enhancement

Systemic co-administration of borneol has been shown to significantly increase the maximum concentration (Cmax) and the area under the curve (AUC) of various drugs in the brain.[4]

| Co-administered Drug | Animal Model | Borneol Dose | % Increase in Brain Cmax | % Increase in Brain AUC | Reference |

| Tetramethylpyrazine | Mouse | 15-90 mg/kg (oral) | Not specified | Proportional increase | [4] |

| Geniposide | Rat | 0.05-2.0 g/kg (oral) | Facilitated delivery | Facilitated delivery | [4] |

| Various CNS Drugs | Preclinical Models | Not specified | 26-197% | 26-197% | [4] |

| 9-Nitrocamptothecin (in NPs <100nm) | Rat | Not specified | Significant Promotion | Significant Promotion | [9] |

Analgesic and Anti-inflammatory Properties

This compound exhibits significant analgesic and anti-inflammatory activities, acting through both central and peripheral nervous system pathways.[10][11][12]

Mechanism of Analgesic Action

The pain-relieving effects of borneol are mediated by its interaction with specific ion channels and modulation of inflammatory pathways.[13][14]

-

TRPM8 Activation : Borneol is an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel known for detecting cold sensations.[3][15] Activation of TRPM8 in peripheral sensory neurons is a primary mechanism for its topical analgesic effect.[16][17]

-

GABA Receptor Modulation : It acts as an agonist or positive modulator of GABA-A receptors, the main inhibitory neurotransmitter receptors in the brain.[15][18][19] This enhances GABAergic activity, leading to reduced neuronal excitability and a central analgesic effect.[18]

-

Inhibition of Inflammatory Mediators : Borneol suppresses the production of pro-inflammatory cytokines and mediators such as TNF-α, IL-1β, IL-6, and nitric oxide (NO).[13][19][20] This action is largely achieved by inhibiting the activation of the NF-κB signaling pathway.[13][18]

Caption: Multi-target analgesic and anti-inflammatory mechanisms of this compound.

Quantitative Data on Analgesic & Anti-inflammatory Effects

Studies have quantified the analgesic efficacy of borneol in both clinical and preclinical models.

| Parameter | Finding | Model/Study Type | Reference |

| Clinical Efficacy | 66% of patients had ≥50% pain reduction (vs. 35% placebo) | Randomized, double-blind clinical trial (n=122, postoperative pain) | [15] |

| TRPM8 Activation | EC50 = 65 µM | In vitro channel activation assay | [15] |

| Nociceptive Behavior | Significant reduction in both phases of formalin test | Mouse model of pain | [11][12] |

| Inflammatory Pain | Dose-dependent increase in paw withdrawal thresholds | CFA-induced inflammatory pain model in mice | [3] |

| Leukocyte Migration | Reduced carrageenan-induced leukocyte migration | Mouse peritonitis model | [11][12][21] |

| Cytokine Inhibition | Dose-dependent reduction of TNF-α and iNOS | LPS-stimulated BV-2 microglial cells | [13][20] |

Neuroprotective Properties

This compound demonstrates significant neuroprotective effects, particularly in the context of cerebral ischemia, by mitigating neuronal injury and promoting recovery.[22][23]

Mechanism of Neuroprotective Action

The neuroprotective activity of borneol involves antioxidant, anti-inflammatory, and pro-survival signaling pathways.

-

Anti-inflammatory and Antioxidant Effects : In the brain, borneol suppresses microglial activation and reduces the production of inflammatory mediators (TNF-α, iNOS) and reactive oxygen species (ROS), thereby limiting secondary damage after an ischemic event.[20][21][23]

-

Promotion of Angiogenesis and Neurogenesis : It upregulates key growth factors, including Angiopoietin-1 (Ang1), Vascular Endothelial Growth Factor (VEGF), and Brain-Derived Neurotrophic Factor (BDNF).[22] This signaling cascade promotes the formation of new blood vessels and neuronal repair.[22]

-

Inhibition of Apoptosis : By modulating various signaling pathways, borneol can inhibit neuronal apoptosis.[22][24]

Caption: Neuroprotective workflow of this compound in cerebral ischemia.

Quantitative Data on Neuroprotective Effects

Preclinical studies show that borneol administration leads to measurable improvements in outcomes following ischemic stroke.

| Parameter | Finding | Model/Study Type | Reference |

| Infarct Size | Significantly reduced cerebral infarction rate | Rat pMCAO model | [22][25] |

| Neurological Deficits | Significantly improved neurological function scores | Rat pMCAO model | [22] |

| Pathological Damage | Alleviated pathological changes in brain tissue | Rat pMCAO model | [22][25] |

| Microvessel Density | Increased microvessel density in the ischemic brain | Rat cerebral ischemia model | [26] |

Pharmacokinetics and Toxicology

Pharmacokinetic Profile

Borneol is a highly lipid-soluble, small molecule that is rapidly absorbed and distributed, particularly to the brain.[4] The route of administration significantly impacts its bioavailability.[27]

| Parameter | Intranasal Admin. | Oral Admin. | Intravenous Admin. | Reference |

| Absolute Bioavailability (F) | 90.68% | 42.99% | 100% (Reference) | [27] |

| Relative Brain Targeted Coeff. (Re) | 68.37% | 38.40% | Not Applicable | [27] |

| Absorption & Distribution | Rapidly absorbed into blood and brain | Slower distribution, lowest bioavailability | Rapid distribution and metabolism | [27] |

Toxicological Profile

Borneol is generally considered safe, especially at therapeutic doses. However, high doses can lead to toxicity, and a gender difference in acute toxicity has been observed.[28]

| Parameter | Value | Species | Notes | Reference |

| Acute Oral LD50 | 5081 mg/kg | Male Mice | Classified as practically nontoxic | [28][29] |

| Acute Oral LD50 | 2749 mg/kg | Female Mice | Classified as low toxicity | [28][29] |

| Human Toxicity | Probable oral lethal dose: 50-500 mg/kg | Human | Ingestion of 2g may produce dangerous effects | [30][31] |

| Systemic Effects (High Doses) | CNS stimulation, convulsions, nausea, vomiting | Human | Severe poisoning can lead to convulsions and coma | [30][32] |

Key Experimental Protocols

Assessment of Analgesic Efficacy (Formalin Test)

This protocol is widely used to assess central and peripheral antinociceptive activity.[11][12]

-

Animal Model : Male Swiss mice (25-30 g).

-

Acclimatization : Animals are habituated to the testing environment for at least 1 hour before the experiment.

-

Drug Administration : this compound (e.g., 50, 100, 200 mg/kg), a control vehicle (e.g., saline), or a reference drug (e.g., morphine) is administered intraperitoneally 30 minutes before the formalin injection.

-

Nociceptive Induction : 20 µL of 1% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Observation : Immediately after injection, mice are placed in a transparent observation chamber. The total time spent licking the injected paw is recorded in two phases:

-

Phase 1 (Neurogenic Pain) : 0-5 minutes post-injection.

-

Phase 2 (Inflammatory Pain) : 15-30 minutes post-injection.

-

-

Data Analysis : The licking time in the borneol-treated groups is compared to the control group using statistical analysis (e.g., ANOVA followed by Dunnett's test). A significant reduction in licking time indicates an analgesic effect.[11]

Assessment of Neuroprotective Effects (pMCAO Model)

The permanent middle cerebral artery occlusion (pMCAO) model is a standard method for inducing focal cerebral ischemia to study neuroprotective agents.[20][22]

References

- 1. researchgate.net [researchgate.net]

- 2. Borneol: a Promising Monoterpenoid in Enhancing Drug Delivery Across Various Physiological Barriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Borneol, a messenger agent, improves central nervous system drug delivery through enhancing blood-brain barrier permeability: a preclinical systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of borneol on the pharmacokinetics of 9-nitrocamptothecin encapsulated in PLGA nanoparticles with different size via oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamscience.com [benthamscience.com]

- 11. Borneol, a Bicyclic Monoterpene Alcohol, Reduces Nociceptive Behavior and Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. A clinical and mechanistic study of topical borneol‐induced analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A clinical and mechanistic study of topical borneol‐induced analgesia | EMBO Molecular Medicine [link.springer.com]

- 17. A clinical and mechanistic study of topical borneol-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. What is the mechanism of Borneol? [synapse.patsnap.com]

- 19. Role of borneol as enhancer in drug formulation: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | l-Borneol Exerted the Neuroprotective Effect by Promoting Angiogenesis Coupled With Neurogenesis via Ang1-VEGF-BDNF Pathway [frontiersin.org]

- 23. Progress in Borneol Intervention for Ischemic Stroke: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Borneol in cardio-cerebrovascular diseases: Pharmacological actions, mechanisms, and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Neuroprotective effects of synthetic borneol and natural borneol based on the neurovascular unit against cerebral ischaemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Comparative pharmacokinetic studies of borneol in mouse plasma and brain by different administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. tandfonline.com [tandfonline.com]

- 29. Evaluation of the analgesic potential and safety of Cinnamomum camphora chvar. Borneol essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. datasheets.scbt.com [datasheets.scbt.com]

- 31. Borneol | C10H18O | CID 64685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. datasheets.scbt.com [datasheets.scbt.com]

The Multifaceted CNS Mechanisms of (-)-Borneol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Borneol, a bicyclic monoterpene, has garnered significant scientific interest for its diverse pharmacological effects on the central nervous system (CNS). Traditionally used in various medicinal practices, recent research has begun to elucidate the intricate molecular mechanisms underpinning its neuroactive properties. This technical guide provides an in-depth exploration of the action of this compound on the CNS, with a focus on its role as a blood-brain barrier permeation enhancer, a modulator of key neurotransmitter systems, and a potent neuroprotective and anti-inflammatory agent. Detailed signaling pathways, quantitative data from preclinical studies, and methodologies of key experiments are presented to offer a comprehensive resource for the scientific community.

Introduction

This compound is a naturally occurring organic compound found in the essential oils of numerous medicinal plants. Its lipophilic nature allows it to readily cross biological membranes, including the blood-brain barrier (BBB), a critical interface for CNS drug delivery. Beyond its role as a "messenger" or "guide" drug that enhances the CNS penetration of other therapeutic agents, this compound exhibits intrinsic pharmacological activities that are of significant interest for the development of novel therapies for neurological disorders. This document synthesizes the current understanding of its mechanisms of action, providing a technical foundation for further research and drug development.

Enhancement of Blood-Brain Barrier Permeability

A primary and well-documented mechanism of this compound's action in the CNS is its ability to transiently and reversibly increase the permeability of the BBB. This effect is crucial for improving the bioavailability of co-administered drugs in the brain. The proposed mechanisms for this BBB modulation are multifaceted and include:

-

Modulation of Tight Junctions: this compound can alter the expression and distribution of tight junction proteins, such as claudin-5 and occludin, which are essential for maintaining the integrity of the BBB. This leads to a temporary loosening of the barrier, allowing for increased paracellular transport.

-

Inhibition of Efflux Transporters: this compound has been shown to inhibit the function of ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp), which are responsible for effluxing a wide range of xenobiotics from the brain. By inhibiting these transporters, this compound increases the intracellular concentration of co-administered drugs in brain endothelial cells and facilitates their entry into the CNS.

-

Increased Pinocytosis: Evidence suggests that this compound can enhance the rate of pinocytosis in brain capillary endothelial cells, thereby promoting the vesicular transport of substances across the BBB.

-

Enhancement of Vasodilatory Neurotransmitters: The release of vasodilatory neurotransmitters may also contribute to the increased BBB permeability induced by this compound.

Caption: this compound enhances BBB permeability via multiple mechanisms.

Modulation of Neurotransmitter Systems

This compound directly interacts with several key neurotransmitter systems in the CNS, contributing to its sedative, anxiolytic, and analgesic properties.

GABAergic System

This compound is a potent positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. By binding to a site distinct from the benzodiazepine binding site, it enhances the receptor's affinity for GABA, the primary inhibitory neurotransmitter in the brain. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. This mechanism is believed to be central to the sedative and anxiolytic effects of this compound.

Caption: this compound potentiates GABAergic inhibition.

Cholinergic System

This compound acts as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs). This inhibition has been demonstrated to reduce nAChR-mediated calcium and sodium influx into neuronal cells. By modulating cholinergic neurotransmission, this compound may contribute to its analgesic and neuroprotective effects. The noncompetitive nature of the inhibition suggests that this compound binds to a site on the nAChR that is different from the acetylcholine binding site.

The Multifaceted Role of (-)-Borneol in Traditional Chinese Medicine: A Technical Guide

Introduction

(-)-Borneol, a bicyclic monoterpene, is a well-documented component of Traditional Chinese Medicine (TCM) with a history of use spanning centuries.[1][2][3][4] Revered for its characteristic scent and therapeutic properties, it is traditionally used to "open the orifices," clear heat, and alleviate pain.[5][6] In modern scientific terms, this translates to a range of pharmacological activities, including neuroprotection, anti-inflammation, and analgesia, as well as a unique ability to enhance the permeability of the blood-brain barrier (BBB).[7][8][9] This technical guide provides an in-depth analysis of the mechanisms of action, therapeutic applications, and experimental validation of this compound, tailored for researchers, scientists, and drug development professionals.

Mechanisms of Action

This compound exerts its therapeutic effects through a variety of molecular mechanisms, targeting key signaling pathways and physiological barriers.

Enhancement of Blood-Brain Barrier Permeability

A cornerstone of this compound's therapeutic utility is its ability to transiently and reversibly increase the permeability of the blood-brain barrier.[7][8] This "orifice-opening" effect, as described in TCM, facilitates the entry of other therapeutic agents into the central nervous system (CNS).[7][8] Mechanistic studies suggest this is achieved through the modulation of tight junction proteins and ATP-binding cassette (ABC) transporters, such as P-glycoprotein.[7] Furthermore, borneol appears to enhance the levels of vasodilatory neurotransmitters, contributing to its BBB-opening effect.[7] This property is particularly significant for the treatment of CNS disorders, where drug delivery to the brain is a major challenge.[7][8][10]

Anti-Inflammatory and Immunomodulatory Effects

This compound demonstrates potent anti-inflammatory activity by modulating key signaling pathways. It has been shown to suppress the activation of the NF-κB pathway, a critical regulator of the inflammatory response.[11][12] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][12][13][14] Additionally, borneol can inhibit the synthesis of these inflammatory mediators directly.[11][12] In some contexts, it has also been observed to activate the p38-COX-2-PGE2 signaling pathway, which can contribute to the resolution of inflammation and tissue healing.[13][15]

Neuroprotective Mechanisms

The neuroprotective effects of this compound are multifaceted and crucial for its application in neurological disorders like ischemic stroke and Alzheimer's disease.[16][17][18][19][20] In the context of ischemic stroke, borneol improves cerebral blood flow, inhibits neuronal excitotoxicity by reducing glutamate levels, and blocks Ca2+ overload.[17][20][21] It also mitigates oxidative stress and intervenes in inflammatory reactions following an ischemic event.[17][20][22] Furthermore, in later stages, borneol promotes neurogenesis and angiogenesis, contributing to brain tissue repair.[16][17][20][21] In Alzheimer's disease models, borneol has been shown to facilitate the clearance of amyloid-β peptides by enhancing meningeal lymphatic drainage.[18][19]

Analgesic Effects

The analgesic properties of this compound are attributed to its interaction with specific ion channels.[1][4][11] A key molecular target is the transient receptor potential melastatin 8 (TRPM8) channel, which is activated by borneol and mediates its topical analgesic effects.[1][4][11] Borneol also functions as a full agonist of GABAA receptors, enhancing chloride currents and contributing to its analgesic and sedative effects.[11] Additionally, it has been shown to inhibit the TRPA1 channel, which is involved in sensing noxious pain and inflammation.[23]

Quantitative Data

The following tables summarize the key quantitative data from various preclinical studies on this compound.

Table 1: Pharmacokinetic Parameters of Borneol

| Administration Route | Absolute Bioavailability (%) | Relative Brain Targeted Coefficient (%) | Reference |

| Intranasal | 90.68 | 68.37 | [24] |

| Oral | 42.99 | 38.40 | [24] |

Table 2: Efficacy of Borneol in Modulating Ion Channels

| Channel | Action | EC50 / IC50 | Cell Line | Reference |

| hTRPM8 | Activation | 65 μM (EC50) | HEK293 | [1][11] |

| TRPA1 | Inhibition | 0.3 mM (IC50) | Xenopus oocytes | [23] |

| GABAA Receptor | Full Agonist | Dose-dependent enhancement | Xenopus laevis oocytes | [11] |

Table 3: Neuroprotective and Anti-inflammatory Effects of Borneol

| Model | Parameter | Effect | Reference |

| MCAO Rats | Neurological Deficit Score | Significant improvement at 0.2 g/kg | [16] |

| MCAO Rats | Cerebral Infarct Size | Significantly reduced at 0.1 and 0.2 g/kg | [16] |

| LPS-stimulated BV-2 microglia | TNF-α and iNOS protein production | Marked, dose-dependent reduction | [11] |

| Cerulein-induced Acute Pancreatitis Mice | Amylase and Lipase Levels | Significantly attenuated | [14] |

| Cerulein-induced Acute Pancreatitis Mice | TNF-α, IL-1β, IL-6 expression | Significantly inhibited | [14] |

| Aβ-injected Mice | Cognitive Deficits | Ameliorated | [18] |

| Aβ-injected Mice | Brain Aβ Burden | Alleviated | [18] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Evaluation of Blood-Brain Barrier Permeability

-

In Vivo Model: Male C57BL/6 mice.

-

Methodology: Borneol is co-administered with a tracer substance (e.g., Evans blue dye or a specific drug). At various time points, animals are euthanized, and brains are collected. The concentration of the tracer in the brain tissue is quantified using spectrophotometry or high-performance liquid chromatography (HPLC) to determine the extent of BBB penetration.[10]

-

Ultrastructural Analysis: Brain tissue can be examined using transmission electron microscopy to observe changes in the tight junctions between endothelial cells of the brain capillaries.

Assessment of Anti-inflammatory Activity

-

Cell Culture Model: RAW264.7 macrophage cells or BV-2 microglial cells.

-

Methodology: Cells are pre-treated with various concentrations of this compound for a specified time, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[12][25]

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of key proteins in the NF-κB signaling pathway (e.g., p-p65, IκBα).[14]

Investigation of Neuroprotective Effects in Ischemic Stroke

-

Animal Model: Permanent or transient middle cerebral artery occlusion (MCAO) in rats or mice to model ischemic stroke.[16][26]

-

Treatment: Borneol is administered at different doses and time points (pre- or post-MCAO).

-

Behavioral Assessment: Neurological deficits are evaluated using scoring systems (e.g., Bederson's score) and behavioral tests (e.g., string test).[26]

-

Histological Analysis: Brain sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume. Immunohistochemistry is used to assess neuronal apoptosis (e.g., TUNEL staining) and neurogenesis.[16][26]

Patch-Clamp Electrophysiology for Ion Channel Modulation

-

Cell Model: Human embryonic kidney (HEK293) cells transiently expressing the ion channel of interest (e.g., TRPM8).[1][11]

-

Methodology: Whole-cell patch-clamp recordings are performed to measure the ion currents in response to the application of this compound at various concentrations. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated from the dose-response curves.[1][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a general experimental workflow for its evaluation.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound stands out as a promising natural compound with a well-defined, multi-target pharmacological profile. Its traditional use in Chinese medicine is now increasingly supported by modern scientific evidence, revealing its potential in treating a range of conditions, particularly those affecting the central nervous system. The ability of this compound to enhance the permeability of the blood-brain barrier, coupled with its intrinsic anti-inflammatory, neuroprotective, and analgesic properties, makes it a valuable candidate for further research and development. This guide provides a comprehensive overview of the current understanding of this compound, offering a solid foundation for future investigations into its therapeutic applications.

References

- 1. A clinical and mechanistic study of topical borneol‐induced analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Borneol's Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A clinical and mechanistic study of topical borneol-induced analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Borneol, Artemesia and Moxa [itmonline.org]

- 6. Bing Pian (Borneol) - TCM Herb Information | Me & Qi [meandqi.com]

- 7. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood-brain barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Borneol, a messenger agent, improves central nervous system drug delivery through enhancing blood–brain barrier permeability: a preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Analgesic and anti-inflammatory effects and mechanism of action of borneol on photodynamic therapy of acne - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Borneol protects against cerulein-induced oxidative stress and inflammation in acute pancreatitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. l-Borneol Exerted the Neuroprotective Effect by Promoting Angiogenesis Coupled With Neurogenesis via Ang1-VEGF-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Progress in Borneol Intervention for Ischemic Stroke: A Systematic Review [frontiersin.org]

- 18. Borneol-driven meningeal lymphatic drainage clears amyloid-β peptide to attenuate Alzheimer-like phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Borneol-driven meningeal lymphatic drainage clears amyloid-β peptide to attenuate Alzheimer-like phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Progress in Borneol Intervention for Ischemic Stroke: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Borneol for Regulating the Permeability of the Blood-Brain Barrier in Experimental Ischemic Stroke: Preclinical Evidence and Possible Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Borneol inhibits TRPA1, a proinflammatory and noxious pain-sensing cation channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Comparative pharmacokinetic studies of borneol in mouse plasma and brain by different administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Role of borneol as enhancer in drug formulation: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Additive Neuroprotective Effect of Borneol with Mesenchymal Stem Cells on Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Assessment of (-)-Borneol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Borneol, a bicyclic monoterpene, is a naturally occurring compound found in the essential oils of numerous medicinal plants. It has a long history of use in traditional medicine and is increasingly being investigated for its therapeutic potential in modern drug development, including its role as a penetration enhancer. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, consolidating available data on its acute, sub-chronic, and genotoxic effects, as well as its impact on reproductive and developmental parameters. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the safety of this compound for various applications.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral and dermal routes in various animal models. The median lethal dose (LD50) values indicate a low acute toxicity profile.

Table 1: Acute Toxicity of this compound

| Route of Administration | Species | LD50 Value | Reference |

| Oral | Rat | 5800 - 6500 mg/kg | [1][2] |

| Oral | Mouse | 1059 mg/kg | [3] |

| Dermal | Rabbit | >2000 mg/kg | [1] |

Experimental Protocols: Acute Toxicity Studies

Oral LD50 Study in Rats (Based on OECD Guideline 401/423)

-

Test Animals: Healthy, young adult Sprague-Dawley rats (or a similar strain), nulliparous and non-pregnant females. A group of 5 males and 5 females is typically used for a limit test.

-

Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 3°C), and relative humidity (30-70%). They have free access to standard rodent chow and drinking water.

-

Dosage: For a limit test, a single dose of at least 2000 mg/kg body weight is administered. The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Administration: The test substance is administered by oral gavage using a stomach tube. Animals are fasted overnight prior to dosing.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: All animals (those that die during the study and survivors at the end of the observation period) undergo a gross necropsy.

Dermal LD50 Study in Rabbits (Based on OECD Guideline 402)

-

Test Animals: Healthy, young adult New Zealand White rabbits with intact skin.

-

Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

-

Dosage and Application: A single dose of the test substance (e.g., 2000 mg/kg) is applied to an area of skin (approximately 10% of the body surface area). The test substance is held in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation Period: Animals are observed for mortality, signs of dermal irritation, and systemic toxicity for 14 days. Body weights are recorded weekly.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Skin and Eye Irritation